5-(Cyanomethyl)-2-nitrobenzoic acid
Description
5-(Cyanomethyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a cyanomethyl (-CH2CN) functional group at the 5-position of the aromatic ring. These compounds share a common backbone of 2-nitrobenzoic acid, where substituents at the 5-position significantly influence their chemical reactivity, physical properties, and applications.
Properties
CAS No. |
104825-33-4 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-(cyanomethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChI Key |
YOJHHSAYGLLJFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
Synonyms |
Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Chloro-2-nitrobenzoic Acid
- Structure: A chlorine atom replaces the cyanomethyl group at the 5-position.
- Properties: Molecular formula: C₇H₄ClNO₄; Molecular weight: 201.57 g/mol . Melting point: 215–217°C; Solubility: Insoluble in water, soluble in organic solvents like ethanol and DMSO .
- Applications : Used as an intermediate in pharmaceutical synthesis (e.g., mesalamine impurity M) and agrochemical production .
- Research : Demonstrated utility in metal-organic framework (MOF) synthesis due to its halogen-substituted aromatic system .
5-Mercapto-2-nitrobenzoic Acid (TNB)
- Structure : Features a thiol (-SH) group at the 5-position.
- Properties: Molecular formula: C₇H₅NO₄S; CAS RN: 153736-39-1 . Reactivity: Forms disulfide bonds (e.g., DTNB) under oxidative conditions .
- Applications : Precursor to DTNB (Ellman’s reagent), used to quantify thiol groups in proteins .
- Research : Reacts with hypochlorous acid (HOCl) to form NTB (2-nitro-5-thiobenzoate), a key tool in oxidative stress studies .
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid)
- Structure: Phenoxy group with 2-chloro-4-(trifluoromethyl) substituents at the 5-position.
- Properties: Molecular formula: C₁₄H₇ClF₃NO₅; CAS RN: 50594-66-6 . Melting point: 128–130°C; Solubility: Lipophilic, used in herbicide formulations .
- Applications: Protoporphyrinogen oxidase (PPO) inhibitor, widely used as a post-emergence herbicide .
Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate)
- Structure: Methyl ester of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
- Properties: Molecular formula: C₁₄H₉Cl₂NO₅; CAS RN: 42576-02-3 . Applications: Pre-emergence herbicide targeting broadleaf weeds .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) at 5-Position | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 5-(Cyanomethyl)-2-nitrobenzoic acid* | C₉H₆N₂O₄ | 206.16 | -CH₂CN | N/A | Hypothesized: Drug synthesis |
| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | -Cl | 215–217 | Pharmaceutical intermediate |
| 5-Mercapto-2-nitrobenzoic acid | C₇H₅NO₄S | 215.19 | -SH | N/A | Precursor to DTNB |
| DTNB | C₁₄H₈N₂O₈S₂ | 396.36 | -S-S- (dimer) | 240–245 (dec.) | Thiol quantification |
| Acifluorfen | C₁₄H₇ClF₃NO₅ | 369.66 | -O-C₆H₃(Cl)-CF₃ | 128–130 | Herbicide |
| Bifenox | C₁₄H₉Cl₂NO₅ | 342.13 | -O-C₆H₃(Cl)₂ (methyl ester) | N/A | Pre-emergence herbicide |
*Theoretical data for this compound inferred from analogs.
Substituent Effects and Research Implications
- Electron-Withdrawing Groups: Chloro (-Cl) and nitro (-NO₂) groups enhance the acidity of the benzoic acid moiety (pKa ~1–2), making these compounds reactive in electrophilic substitutions .
- Cyanomethyl Group: The -CH2CN group may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs. Its nitrile functionality could participate in click chemistry or metal coordination .
- Biological Activity: Phenoxy-substituted derivatives (e.g., acifluorfen, bifenox) exhibit herbicidal activity due to their ability to disrupt plant electron transport chains .
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